Metirosine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metirosine hydrochloride typically involves the methylation of tyrosineThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Metirosine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Metirosine can be oxidized under specific conditions, although this is not a common reaction for its pharmacological use.
Reduction: Reduction reactions are less common for metirosine.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Metirosine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Metirosine hydrochloride exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By blocking this enzyme, metirosine reduces the levels of catecholamines in the body, leading to decreased sympathetic stimulation .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The natural substrate for tyrosine hydroxylase.
α-Methyl-DOPA: Another inhibitor of catecholamine biosynthesis but with different pharmacological properties.
Phenoxybenzamine: An α-adrenergic blocker used in the management of pheochromocytoma but works through a different mechanism
Uniqueness
Metirosine hydrochloride is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. This specificity distinguishes it from other compounds that may have broader or different mechanisms of action .
Properties
CAS No. |
72200-50-1 |
---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
BVYZLEHNLQKCHO-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
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